4-Acetamidobenzenesulfonamide

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Enzyme Kinetics

Source 4-Acetamidobenzenesulfonamide as the mandated Sulfacetamide Sodium EP Impurity B reference standard for pharmacopoeial QC batch-release testing. Distinct from generic sulfanilamide: this acetylated metabolite serves as a critical intermediate in the patented glibenclamide synthetic route and exhibits selective human carbonic anhydrase inhibition (CAXII Ki=49 nM, 5-fold selectivity over CAII). Its unique in vivo active mammary secretion profile makes it essential for residue monitoring in food safety LC-MS/MS methods, where parent-drug-only quantification underestimates total exposure by over 69%. Procure ≥98% purity with full CoA.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 121-61-9
Cat. No. B121751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobenzenesulfonamide
CAS121-61-9
SynonymsAcetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyPKOFBDHYTMYVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidobenzenesulfonamide (CAS 121-61-9): A Critical Sulfonamide Metabolite and Chemical Intermediate for Analytical and Synthetic Applications


4-Acetamidobenzenesulfonamide (also known as N4-acetylsulfanilamide, CAS 121-61-9) is an acetylated derivative of sulfanilamide with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . It is characterized as a white to light beige crystalline powder with a melting point range of 214-220 °C, a density of 1.414 g/cm³, and a logP of approximately 2.15 . This compound is primarily recognized as the major inactive metabolite of the sulfonamide antibiotic sulfanilamide, formed in vivo via N4-acetylation in the liver, and also serves as a metabolite of the herbicide asulam [1]. As a chemical intermediate, it is a key building block in the synthesis of various sulfonamide-based drugs, including the antidiabetic agent glibenclamide [2].

Why 4-Acetamidobenzenesulfonamide (CAS 121-61-9) Cannot Be Substituted with Generic Sulfonamide Alternatives: Key Differentiators in Pharmacokinetics, Enzyme Targeting, and Synthetic Utility


Generic substitution of 4-acetamidobenzenesulfonamide with its parent compound sulfanilamide or other sulfonamide analogs is precluded by fundamental differences in biological activity, metabolic fate, and chemical functionality. In vivo, 4-acetamidobenzenesulfonamide is not merely a less active version of sulfanilamide; it exhibits distinct pharmacokinetic behavior, including active secretion into milk in dairy cows, a phenomenon not observed with the parent drug [1]. Furthermore, while sulfanilamide exerts its primary antibacterial effect via inhibition of dihydropteroate synthase, 4-acetamidobenzenesulfonamide demonstrates a unique, off-target enzyme inhibition profile against specific human carbonic anhydrase isoforms (CAII, CAIX, CAXII) with quantifiable Kis values [2]. From a chemical procurement standpoint, its role as a specific building block in the synthesis of complex drugs like glibenclamide, and as a designated pharmacopoeial impurity standard (e.g., Sulfacetamide Sodium EP Impurity B), means that alternative sulfonamides lack the precise structural and functional attributes required for these critical applications [3][4].

4-Acetamidobenzenesulfonamide (CAS 121-61-9) Quantitative Evidence Guide: Direct Comparative Data for Scientific Procurement Decisions


Distinct Carbonic Anhydrase Isoform Inhibition Profile (CAIX/CAXII vs. CAII)

4-Acetamidobenzenesulfonamide exhibits a quantifiable and differential inhibition profile against specific human carbonic anhydrase (CA) isoforms, with a marked preference for the tumor-associated isoforms CAIX and CAXII over the ubiquitous cytosolic CAII [1]. This contrasts with the parent compound sulfanilamide and many simple aromatic sulfonamides, which are generally more potent but less selective inhibitors of CAII. The target compound's Kis for human CAII, CAIX, and CAXII are 246 nM, 135 nM, and 49 nM, respectively [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Enzyme Kinetics Drug Discovery

In Vivo Pharmacokinetic Superiority as a Predominant and Persistently Elevated Metabolite

Following intravenous administration of sulfanilamide (SAA) to pre-ruminant calves at 14.0 mg/kg, the major metabolite, N4-acetylsulfanilamide (4-acetamidobenzenesulfonamide), achieved plasma concentrations that exceeded those of the parent drug by 4 hours post-injection [1]. Urinary recovery data further underscore the compound's quantitative dominance in vivo, with at least 69% of the administered dose recovered as the N4-acetyl metabolite, compared to only 10-16% recovered as unchanged parent drug [1].

Pharmacokinetics Drug Metabolism Veterinary Pharmacology Sulfonamide Acetylation

Unique Mammary Gland Secretion Profile via Active Transport

A comparative study in dairy cows revealed that the secretion of sulfonamides into milk is generally governed by passive diffusion, with the least ionized sulfanilamide showing the best passive transfer [1]. However, its N4-acetyl metabolite, 4-acetamidobenzenesulfonamide, deviates from this pattern and appears to be actively secreted from blood into milk [1]. This is a key differentiator from other sulfonamide N4-acetyl metabolites (e.g., from sulfaphenazole or sulfadimidine) which do not demonstrate this active transport mechanism.

Pharmacokinetics Milk Residue Analysis Veterinary Drug Monitoring Active Transport

Critical Intermediate in the Synthesis of the High-Volume Antidiabetic Drug Glibenclamide

4-Acetamidobenzenesulfonamide is a specifically claimed and essential intermediate in a patented synthetic route for glibenclamide (glyburide), a widely prescribed sulfonylurea antidiabetic medication [1]. The patent describes a process for preparing a crude acetyl phenethylamine acyl compound product using this sulfonamide intermediate [1]. This role is unique; generic sulfanilamide or other simple sulfonamides cannot substitute for this specific acetylated intermediate in this particular synthetic pathway.

Synthetic Chemistry Pharmaceutical Intermediate Glibenclamide Synthesis Process Chemistry

Designated Pharmacopoeial Impurity Standard for Sulfacetamide Quality Control

4-Acetamidobenzenesulfonamide is officially designated as Sulfacetamide Sodium EP Impurity B according to European Pharmacopoeia (EP) standards . This means it is a known and regulated impurity in sulfacetamide drug substance and finished products. The compound is commercially available in high purity (≥98.0% by HPLC) specifically for use as an analytical reference standard . The exact structure, including the critical N4-acetyl group, is required to match the impurity profile; the non-acetylated parent compound sulfanilamide would be a different impurity (if applicable) and cannot serve as a substitute.

Pharmaceutical Analysis Quality Control Impurity Profiling Regulatory Compliance

Aqueous Solubility Limitations Driving DMSO-Based Formulation for In Vitro Studies

In contrast to the highly water-soluble parent sulfanilamide, 4-acetamidobenzenesulfonamide exhibits poor aqueous solubility . Quantitative solubility data from reputable vendors indicate it is only slightly soluble in water, with a defined solubility in DMSO of approximately 25-30 mg/mL [1]. This necessitates the use of organic co-solvents like DMSO for preparing stock solutions for in vitro biological assays, a critical formulation consideration not required for the more polar parent compound.

Solubility Formulation Science In Vitro Assay Drug Discovery

Optimal Application Scenarios for 4-Acetamidobenzenesulfonamide (CAS 121-61-9) Based on Differentiated Evidence


As a Certified Reference Standard for Sulfacetamide Impurity Profiling in Pharmaceutical QC

Analytical chemists and quality control (QC) laboratories must procure 4-Acetamidobenzenesulfonamide as a high-purity (≥98.0%) reference standard for the identification, quantification, and control of Sulfacetamide Sodium EP Impurity B in drug substances and finished products . Its designation as a specific EP impurity mandates its use for method validation and routine batch release testing, ensuring compliance with global pharmacopoeial standards .

As a Selective Chemical Probe for Tumor-Associated Carbonic Anhydrase Isoforms IX and XII

Cancer biologists and medicinal chemists investigating the role of carbonic anhydrases in tumorigenesis should utilize 4-acetamidobenzenesulfonamide as a selective chemical tool. Its quantifiable inhibition profile, with a 5-fold greater potency against CAXII (Ki = 49 nM) compared to CAII (Ki = 246 nM), makes it a valuable starting point for exploring CAIX/CAXII-targeted therapies [1]. In vitro studies require careful formulation in DMSO due to its limited aqueous solubility, with stock solutions typically prepared at 25-30 mg/mL [2].

As the Primary Analyte for Accurate Monitoring of Sulfanilamide Residues in Biological Matrices

Food safety and veterinary pharmacology laboratories developing LC-MS/MS or HPLC methods for monitoring sulfanilamide residues in milk or tissues must include 4-acetamidobenzenesulfonamide as a primary target analyte. Its in vivo dominance—accounting for over 69% of urinary recovery and surpassing parent drug concentrations in plasma within hours—and its unique active secretion into milk mean that quantifying only the parent drug will drastically underestimate total drug exposure and residue levels [3][4].

As a Key Synthetic Intermediate in the Manufacture of Glibenclamide (Glyburide)

Process chemists and procurement teams involved in the multi-step synthesis of the antidiabetic drug glibenclamide should source 4-acetamidobenzenesulfonamide as a specifically claimed intermediate. Its role in forming the core sulfonylurea structure is integral to a patented synthetic route, making it an essential raw material for this high-volume pharmaceutical [5]. The compound's physical properties, including a melting point of 214-220 °C, are used as identity and purity checks upon receipt .

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